6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid
CAS No.: 1439899-02-1
Cat. No.: VC8015159
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1439899-02-1 |
|---|---|
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.23 |
| IUPAC Name | 6-(oxan-4-ylamino)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H13N3O3/c14-10(15)8-5-9(12-6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,14,15)(H,11,12,13) |
| Standard InChI Key | FAALTEVKCMLQDZ-UHFFFAOYSA-N |
| SMILES | C1COCCC1NC2=NC=NC(=C2)C(=O)O |
| Canonical SMILES | C1COCCC1NC2=NC=NC(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 6-(oxan-4-ylamino)pyrimidine-4-carboxylic acid, reflecting its pyrimidine backbone substituted at position 6 with an amino-linked oxane (tetrahydropyran) ring and a carboxylic acid group at position 4 . Common synonyms include:
| Synonym | Source |
|---|---|
| 4-Pyrimidinecarboxylic acid, 6-[(tetrahydro-2H-pyran-4-yl)amino]- | ChemBK , PubChem |
| 6-((Tetrahydro-2H-pyran-4-yl)amino)pyrimidine-4-carboxylic acid | VulcanChem, ChemicalBook |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via peptide coupling strategies, leveraging 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid group for reaction with tetrahydropyran-4-amine . A typical protocol involves:
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Activation: Treatment of pyrimidine-4-carboxylic acid with CDI in anhydrous THF at 0–5°C for 1 hour.
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Amination: Addition of tetrahydropyran-4-amine under nitrogen, stirred at room temperature for 12–16 hours.
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Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product in ~65–72% purity .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring amination occurs exclusively at the pyrimidine’s 6-position, mitigated by using sterically hindered bases .
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Solubility: The carboxylic acid group necessitates polar aprotic solvents (e.g., DMF, DMSO) during coupling.
Table 2: Reaction conditions for analogous syntheses
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 16 hours |
| Yield | 68% |
Physicochemical Properties
Thermodynamic Parameters
Experimental and predicted properties include:
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating DMSO for biological assays.
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Storage: Stable at -20°C under inert gas for ≤24 months.
Table 3: Predicted vs. experimental properties
Research Applications and Biological Activity
Material Science Applications
The compound’s rigid heterocyclic framework makes it a candidate for:
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